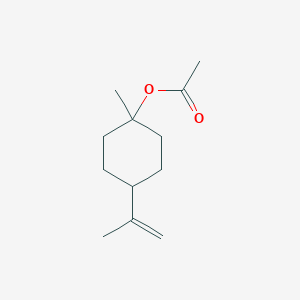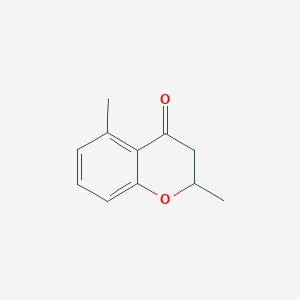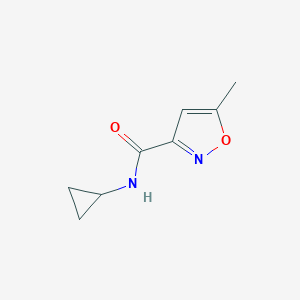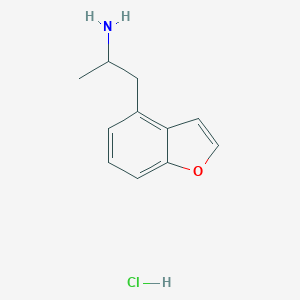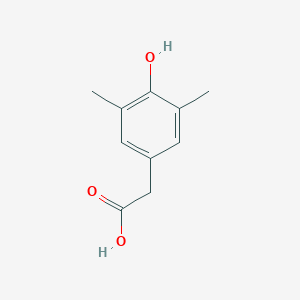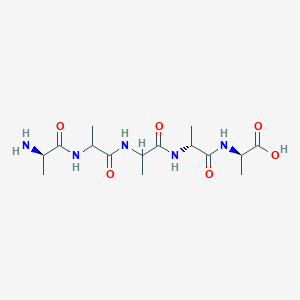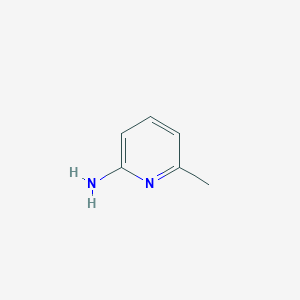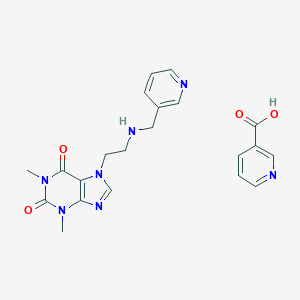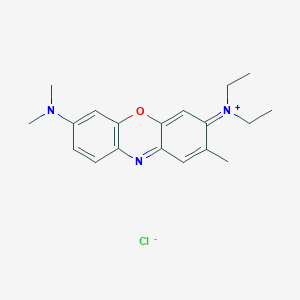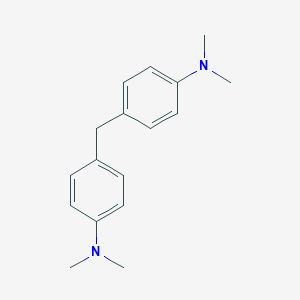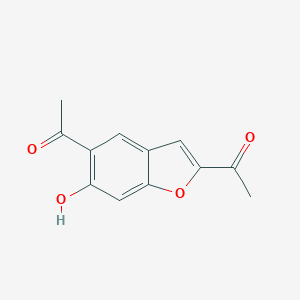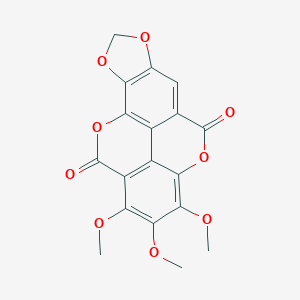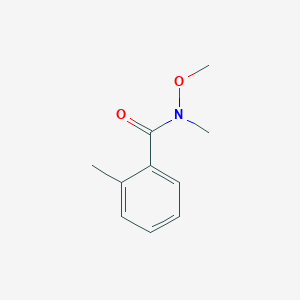![molecular formula C17H17N3O5 B158520 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide CAS No. 131308-84-4](/img/structure/B158520.png)
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets and activates various signaling pathways. Inhibition of BTK with 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide blocks these signaling pathways, leading to decreased proliferation and survival of cancer cells.
生化和生理效应
In addition to its anti-cancer effects, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to have other biochemical and physiological effects. For example, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit the production of inflammatory cytokines in response to Toll-like receptor activation. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to inhibit the activation of platelets, which may have implications for the treatment of thrombotic disorders.
实验室实验的优点和局限性
One of the main advantages of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its potency and selectivity for BTK. This makes it an attractive tool for studying B-cell receptor signaling and its role in cancer. However, one limitation of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide is its relatively short half-life, which may limit its effectiveness in vivo. Another limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for the development of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide and related compounds. One area of interest is the combination of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor T-cell therapy. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and safety profiles. Finally, there is interest in the development of BTK inhibitors for the treatment of autoimmune and inflammatory disorders, such as rheumatoid arthritis and lupus.
合成方法
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-(5-bromopyridin-2-yl)phenol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to give 2-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to give the corresponding hydrazide. The final step involves the reaction of the hydrazide with 5-(dimethylamino)-2-hydroxybenzoyl chloride to give 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide.
科学研究应用
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. In these studies, 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. 1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and lenalidomide.
属性
CAS 编号 |
131308-84-4 |
|---|---|
产品名称 |
1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide |
分子式 |
C17H17N3O5 |
分子量 |
343.33 g/mol |
IUPAC 名称 |
N'-[5-(dimethylamino)-2-hydroxybenzoyl]-1,3-benzodioxole-5-carbohydrazide |
InChI |
InChI=1S/C17H17N3O5/c1-20(2)11-4-5-13(21)12(8-11)17(23)19-18-16(22)10-3-6-14-15(7-10)25-9-24-14/h3-8,21H,9H2,1-2H3,(H,18,22)(H,19,23) |
InChI 键 |
KGFAWYRAOSFGEO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 |
同义词 |
1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 2-[5-(DIMETHYLAMINO)-2-HYDROXYBENZOYL]HYDRAZIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



